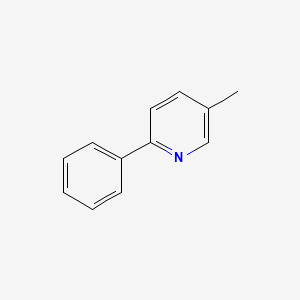

5-Methyl-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949783 | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27012-22-2, 64828-54-2 | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27012-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027012222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064828542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Methyl-2-phenylpyridine (6-Phenyl-3-picoline)

[1][2]

CAS Registry Number: 27012-22-2 Formula: C₁₂H₁₁N Molecular Weight: 169.22 g/mol [1][2]

Executive Summary

This guide outlines the robust synthesis of this compound, a critical heterocyclic scaffold used in the development of phosphorescent Iridium(III) emitters for OLEDs and as a pharmacophore in medicinal chemistry.[1][2][3] While industrial routes utilize vapor-phase cyclization over zeolite catalysts, this guide prioritizes a Suzuki-Miyaura Cross-Coupling protocol.[1][2] This method ensures high regioselectivity, minimal byproduct formation, and suitability for laboratory to pilot-scale production.[2]

Nomenclature Note: The name "6-Phenyl-3-picoline" is derived from the parent 3-picoline (3-methylpyridine).[1][2] By IUPAC rules, numbering prioritizes the heteroatom (N=1) and the lowest locants for substituents. Thus, the 6-phenyl substituent on the 3-methyl scaffold results in locants 2 and 5, yielding the preferred IUPAC name This compound .[1][2]

Retrosynthetic Analysis & Strategy

To achieve high purity, we disconnect the biaryl bond connecting the pyridine ring (C2) and the phenyl ring. This disconnection reveals two primary precursors: an organoboron species and a halide.[2]

Strategic Choice: Suzuki-Miyaura Coupling[1][2]

-

Why: Direct phenylation of 3-picoline using phenyllithium (Chichibabin-type) often yields a mixture of regioisomers (2-phenyl and 6-phenyl) and requires harsh conditions.[1][2] The Suzuki coupling of 2-bromo-5-methylpyridine with phenylboronic acid guarantees regiocontrol because the leaving group (Br) is fixed at the C2 position.[1][2]

-

Atom Economy: High.[2]

-

Scalability: Excellent (homogeneous or heterogeneous catalysis).[2]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for a 10 mmol scale but is linearly scalable.[1][2]

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 2-Bromo-5-methylpyridine | 172.02 | 1.0 | 1.72 g | Substrate (Electrophile) |

| Phenylboronic acid | 121.93 | 1.2 | 1.46 g | Coupling Partner |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 346 mg | Catalyst (3 mol%) |

| K₂CO₃ (2M aq.[1][2] solution) | 138.21 | 3.0 | 15 mL | Base |

| Toluene | Solvent | - | 40 mL | Solvent (Non-polar) |

| Ethanol | Solvent | - | 10 mL | Co-solvent (Miscibility) |

Step-by-Step Methodology

Phase 1: Reaction Assembly (Inert Atmosphere)

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a Schlenk line (Nitrogen/Vacuum manifold).[2]

-

Charging: Add 2-bromo-5-methylpyridine (1.72 g) and phenylboronic acid (1.46 g) to the flask.

-

Solvent Addition: Add Toluene (40 mL) and Ethanol (10 mL).

-

Degassing: Degas the solution by bubbling Nitrogen gas through it for 15 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.

-

Catalyst Addition: Add Pd(PPh₃)₄ (346 mg) and the 2M K₂CO₃ solution (15 mL) under a positive stream of Nitrogen.

Phase 2: Reaction & Monitoring 6. Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100°C oil bath) for 12–16 hours. 7. Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide (Rf ~0.[2]6) should disappear, and the product (Rf ~0.4, UV active) should appear.

Phase 3: Work-up & Purification [1][2] 8. Quench: Cool the mixture to room temperature. 9. Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). 10. Drying: Wash combined organics with brine (50 mL), dry over anhydrous Na₂SO₄, and filter. 11. Concentration: Evaporate the solvent under reduced pressure to yield a crude yellow oil/solid. 12. Chromatography: Purify via silica gel flash chromatography.

Reaction Mechanism

The synthesis proceeds via the Pd(0)/Pd(II) catalytic cycle. Understanding this cycle allows for troubleshooting (e.g., if the reaction stalls, oxygen may have oxidized the active Pd(0)).

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the regeneration of the Pd(0) species.[1][2]

Characterization & Validation

The following data confirms the identity and purity of This compound .

Physical Properties[2][4][5][6][7]

-

Appearance: White to pale yellow crystalline solid (recrystallized from hexane) or oil that solidifies upon standing.[2]

-

Melting Point: 53 – 57 °C [1].[2]

-

Boiling Point: 166 °C at 16 mmHg [1].[2]

Spectroscopic Data (Expected)

| Technique | Signal Assignment | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.54 (d, J = 2.0 Hz, 1H) | H-6 : Deshielded singlet/doublet (alpha to N).[1] |

| δ 7.98 (d, J = 7.5 Hz, 2H) | Phenyl-H (ortho) : Coupling with meta protons.[1] | |

| δ 7.65 (d, J = 8.0 Hz, 1H) | H-3 : Ortho to phenyl ring.[1] | |

| δ 7.58 (dd, J = 8.0, 2.0 Hz, 1H) | H-4 : Coupling with H-3 and H-6.[1] | |

| δ 7.48 – 7.38 (m, 3H) | Phenyl-H (meta/para) . | |

| δ 2.38 (s, 3H) | Methyl Group : Characteristic singlet.[1] | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2 (C2), 150.1 (C6), 139.2 (C), 137.5 (C4), 133.0 (C5), 128.8 (Ph), 128.5 (Ph), 126.8 (Ph), 120.5 (C3), 18.4 (CH₃) | Confirms carbon skeleton. |

| GC-MS | m/z = 169.1 [M]+ | Molecular ion peak confirms formula C₁₂H₁₁N.[1][2] |

Quality Control Check[2]

Applications in Drug Discovery & Materials[8]

-

OLED Emitters: This ligand is a standard cyclometalating ligand for Iridium(III) complexes (e.g., Ir(ppy)₂ derivatives).[2] The methyl group at the 5-position (para to the Ir-C bond in the complex) tunes the emission color (blue-shift relative to unsubstituted phenylpyridine) and improves solubility [2].

-

Medicinal Chemistry: The 2-phenylpyridine scaffold is a privileged structure found in various enzyme inhibitors.[2] The methyl group serves as a metabolic handle or a steric block to optimize binding affinity.[2]

References

-

ChemicalBook. (2025).[2] this compound Properties and melting point data.Link

-

Baranoff, E., et al. (2012).[2] Acid-Induced Degradation of Phosphorescent Dopants for OLEDs. Inorganic Chemistry.[2] (Contextual reference on Ir-complex stability using phenylpyridine ligands).

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483. Link

-

PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] Link

Technical Guide: Solubility and Stability of 5-Methyl-2-phenylpyridine

[1][2]

Executive Summary

5-Methyl-2-phenylpyridine (CAS: 27012-22-2) serves as a critical heterocyclic scaffold in medicinal chemistry and organometallic catalysis (specifically Iridium-based OLED dopants).[1][2][3] Its physicochemical profile is defined by a lipophilic aromatic core (LogP ~2.[1][2]9) modulated by a weakly basic pyridine nitrogen (pKa ~4.73).[1][2]

For researchers, the primary challenges with this compound are its pH-dependent solubility —exhibiting poor aqueous solubility at neutral pH—and its susceptibility to oxidative degradation (N-oxidation and benzylic oxidation).[1][2] This guide provides a self-validating framework for characterizing, handling, and stabilizing this compound in preclinical workflows.

Part 1: Physicochemical Profile[1][2][4]

Understanding the fundamental constants of this compound is prerequisite to designing effective solubility and stability protocols.

Table 1: Core Physicochemical Properties

| Property | Value | Technical Insight |

| Molecular Weight | 169.22 g/mol | Low MW favors high permeability.[1][2] |

| Physical State | Solid (Low MP) | Melting point 53–57 °C makes it prone to "oiling out" during purification or storage above ambient temps.[1][2] |

| pKa (Calculated) | ~4.73 (Conjugate Acid) | Less basic than pyridine (5.25).[1][2] The phenyl ring acts as an electron sink via conjugation, reducing N-electron density.[1][2] |

| LogP | ~2.9 | Moderate lipophilicity.[1][2] Indicates high membrane permeability but limited aqueous solubility.[1][2] |

| H-Bond Donors/Acceptors | 0 / 1 | Sole acceptor (Pyridine N) dictates pH-dependent solubility.[1][2] |

| Boiling Point | 166 °C (at 16 mmHg) | Volatile under high vacuum/heat; requires careful drying protocols.[1][2] |

Part 2: Solubility Analysis

Mechanism of Solubility

The solubility of this compound is governed by the Henderson-Hasselbalch equation for bases.[1][2]

-

pH < pKa (Acidic): The pyridine nitrogen protonates (

), drastically increasing aqueous solubility.[1][2] -

pH > pKa (Neutral/Basic): The compound exists in its neutral, lipophilic form (

), resulting in precipitation or oiling out in aqueous media.[1][2]

Solubility Profiling Workflow

The following diagram illustrates the decision matrix for solvent selection and solubility enhancement based on the compound's ionization state.

Figure 1: Solubility decision matrix based on pH-dependent ionization states.

Experimental Protocol 1: Thermodynamic Solubility Determination

Objective: Determine the equilibrium solubility in pH 7.4 buffer vs. 0.1 N HCl.

-

Preparation: Weigh 10 mg of this compound into two 4 mL glass vials.

-

Solvent Addition:

-

Vial A: Add 2 mL of PBS (pH 7.4).

-

Vial B: Add 2 mL of 0.1 N HCl.

-

-

Equilibration: Cap tightly. Shake at 25 °C for 24 hours (orbital shaker at 300 rpm).

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

Part 3: Stability Assessment

Degradation Pathways

This compound is generally stable but exhibits specific vulnerabilities:

-

N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides or metabolic enzymes (CYP450), forming the N-oxide.[1][2]

-

Benzylic Oxidation: The 5-methyl group is activated by the aromatic ring, making it prone to radical oxidation to form the aldehyde or carboxylic acid, especially under light/air exposure.[1][2]

-

Photo-instability: Pyridine derivatives can undergo ring-opening or polymerization under UV light.[1][2]

Stability Testing Workflow

Figure 2: Primary degradation pathways under environmental stress.[1][2]

Experimental Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and shelf-life risks.

| Stress Condition | Protocol | Expected Outcome |

| Oxidation | 3% H₂O₂ at RT for 4 hours. | Formation of N-oxide (M+16 peak in LC-MS).[1][2] |

| Acid Hydrolysis | 1 N HCl at 60 °C for 4 hours. | Stable (Pyridine ring is resistant to acid).[1][2] |

| Photolysis | 1.2 million lux hours (ICH Q1B).[1][2] | Potential discoloration (yellowing); check for benzylic oxidation.[1][2] |

| Thermal | 60 °C (solid state) for 1 week. | Check for melting/fusion; verify purity by HPLC. |

Part 4: Handling and Storage Guidelines

Based on the stability profile, the following "Gold Standard" storage protocols are recommended to maintain >98% purity.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] The "Air Sensitive" classification (TCI) suggests slow oxidation over time.[1][2]

-

Temperature: Refrigerate (2–8 °C) . While stable at RT, the low melting point (53°C) means summer transport or lab fluctuations can cause phase changes (solid

oil), altering dissolution rates.[1][2] -

Light: Amber vials are mandatory to prevent benzylic radical formation.[1][2]

-

Container: Glass is preferred.[1][2] Avoid low-density plastics if the compound is in liquid/oiled-out state to prevent sorption.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47467, this compound.[1][2] Retrieved from [Link][1][2]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] (Contextual grounding for LogP/Solubility analysis).

A Senior Application Scientist's Guide to Sourcing High-Purity 5-Methyl-2-phenylpyridine for Advanced Research and Drug Development

Introduction: The Critical Role of Purity in the Application of 5-Methyl-2-phenylpyridine

This compound, a substituted pyridine derivative, is a valuable heterocyclic building block in the realms of medicinal chemistry and materials science.[1][2] Its structural motif is a key component in the synthesis of a variety of compounds with potential therapeutic applications.[2] The phenylpyridine core is of significant interest in the development of novel pharmaceuticals and functional materials.[3] Given its role as a precursor in complex molecular architectures, the purity of this compound is of paramount importance. The presence of even minor impurities can have significant downstream consequences, leading to side reactions, altered biological activity, and difficulties in purification of the final compounds. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on navigating the commercial landscape of high-purity this compound, ensuring the integrity and reproducibility of their scientific endeavors.

The Commercial Supplier Landscape: A Comparative Overview

A variety of chemical suppliers offer this compound, with purity claims typically ranging from 95% to over 99%. However, the level of quality control and the comprehensiveness of the analytical data provided can vary significantly between suppliers. It is crucial for the end-user to perform due diligence beyond the catalog description.

Below is a summary of some commercial suppliers of this compound. This is not an exhaustive list, but it represents a snapshot of the market.

| Supplier | Stated Purity | Analysis Method | Country of Origin |

| TCI America | ≥98.0% | GC | Japan |

| Sigma-Aldrich | No analytical data provided; buyer assumes responsibility for purity confirmation.[4] | Not specified | Not specified |

| CymitQuimica | >98.0% to 99.95% | GC | Not specified |

| A C Ints | 95%+ | Not specified | Not specified |

| ChemScene | Not specified | Not specified | Not specified |

| ChemicalBook | Various suppliers listed with differing specifications | Not specified | China, Germany, Japan, etc.[5] |

A Note on "Research Grade" vs. cGMP: For early-stage research, a high-purity grade from a reputable supplier may be sufficient. However, for later-stage drug development and clinical trials, sourcing from a supplier that adheres to current Good Manufacturing Practices (cGMP) is essential.[6] This ensures a higher level of quality control, process documentation, and batch-to-batch consistency.

Navigating Quality Control: A Proactive Approach

The Certificate of Analysis (CoA) is a critical document that provides detailed information about the purity and identity of a specific batch of a chemical. Researchers should always request and carefully review the CoA before purchasing and using this compound.

A comprehensive CoA should include:

-

Compound Identification: Confirmation of the chemical structure, typically through methods like ¹H NMR and ¹³C NMR spectroscopy.

-

Purity Assessment: A quantitative measure of purity, most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7][8]

-

Residual Solvents: Identification and quantification of any remaining solvents from the synthesis and purification process.

-

Water Content: Determination of the water content, usually by Karl Fischer titration.

-

Elemental Analysis: Confirmation of the elemental composition of the compound.

-

Physical Properties: Appearance, melting point, and other relevant physical data.

The following flowchart illustrates a recommended workflow for qualifying a new supplier of this compound:

Sources

- 1. CAS 27012-22-2: this compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-methyl-5-phenylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]

- 6. This compound, 1G | Labscoop [labscoop.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]

5-Methyl-2-phenylpyridine: From Synthetic Challenge to Pharmacological Scaffold

Abstract 5-Methyl-2-phenylpyridine (CAS: 27012-22-2) represents a critical structural isomer in the study of pyridine-based neurotoxicity and a versatile ligand in optoelectronic materials science. Historically significant for its structural juxtaposition to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this molecule has evolved from a synthetic curiosity to a high-value intermediate. This technical guide delineates the transition from classical ring-synthesis methods to precision palladium-catalyzed cross-coupling, analyzes its pharmacological safety profile relative to MPP+, and details its utility in Iridium(III)-based OLED phosphors.

Historical & Structural Context[1]

The MPTP Shadow and SAR Boundaries

The discovery of this compound's biological relevance is inextricably linked to the "MPTP Incident" of the early 1980s. When the synthetic opioid byproduct MPTP was found to induce irreversible Parkinsonian symptoms, it triggered a massive search for structural analogs to define the Structure-Activity Relationship (SAR) of dopaminergic neurotoxicity.

-

The Toxin: MPTP is metabolized by MAO-B into MPP+ (1-methyl-4-phenylpyridinium), which accumulates in dopaminergic neurons via the dopamine transporter (DAT), inhibiting mitochondrial Complex I.

-

The Probe: this compound serves as a critical negative control in these studies. Unlike MPTP, the 2-phenyl isomer does not undergo the specific bio-activation required to form a neurotoxic cation that fits the DAT transporter. Research has consistently shown that while 4-phenylpyridine derivatives (like MPP+) are toxic, 2-phenylpyridine derivatives (including this compound) generally lack this specific dopaminergic toxicity, making them essential tools for mapping the safety limits of pyridine-based drugs.

The Optoelectronic Renaissance

Beyond pharmacology, the 2-phenylpyridine (ppy) core is the "hydrogen atom" of phosphorescent Organic Light-Emitting Diodes (OLEDs). Cyclometalated Iridium(III) complexes using ppy ligands are the industry standard for green emission. The addition of a methyl group at the 5-position (of the pyridine ring) is a strategic modification used to:

-

Tune Emission: Alter the HOMO/LUMO levels to shift emission wavelength.

-

Prevent Quenching: The steric bulk of the methyl group can reduce intermolecular interactions that lead to self-quenching in solid-state films.

Synthetic Evolution: Methodology & Protocols

The Historical Struggle: Chichibabin Synthesis

Early 20th-century synthesis of substituted pyridines relied on the Chichibabin pyridine synthesis —the condensation of aldehydes with ammonia.[1]

-

The Flaw: To synthesize this compound, one would theoretically condense acetophenone with propionaldehyde and ammonia.

-

The Reality: This method yields a "tarry" mixture of isomers (e.g., 4-phenyl derivatives, di-pyridines) requiring tedious fractional distillation. It is non-viable for high-purity research applications.

The Modern Standard: Suzuki-Miyaura Cross-Coupling

The definitive method for synthesizing this compound today is the Palladium-catalyzed Suzuki-Miyaura coupling. This route offers regioselectivity that classical condensation cannot match.

Experimental Protocol: this compound

Objective: Synthesis of this compound from 2-bromo-5-methylpyridine.

Reaction Scheme:

| Reagent | Equivalents | Role |

| 2-Bromo-5-methylpyridine | 1.0 eq | Electrophile (Halide) |

| Phenylboronic Acid | 1.2 eq | Nucleophile (Boronate) |

| Pd(PPh3)4 | 0.05 eq (5 mol%) | Catalyst (Pd(0)) |

| Na2CO3 (2M aq) | 3.0 eq | Base (Activation) |

| Toluene : Ethanol | 4:1 Ratio | Solvent System |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Why: Pd(0) catalysts are sensitive to oxidation, which deactivates the catalytic cycle.

-

Solvent Degassing: Sparge the Toluene/Ethanol mixture with inert gas for 20 minutes prior to use. Why: Dissolved oxygen promotes homocoupling of the boronic acid (Glaser coupling) and oxidizes the phosphine ligands.

-

Reagent Addition: Charge the flask with 2-bromo-5-methylpyridine (10 mmol), Phenylboronic acid (12 mmol), and Pd(PPh3)4 (0.5 mmol). Add the degassed solvent mixture (40 mL).

-

Base Activation: Add the 2M Na2CO3 solution (15 mL) via syringe. The mixture will likely turn biphasic.

-

Reflux: Heat the reaction mixture to vigorous reflux (approx. 90-100°C) for 12 hours. Monitor via TLC (Silica, 10% EtOAc/Hexanes). The starting bromide spot should disappear.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).

-

Characterization: Product is a colorless to pale yellow oil/solid (MP ~55°C).

Mechanistic Insight

The efficiency of the Suzuki coupling relies on the Catalytic Cycle , which overcomes the high bond dissociation energy of the C-Halogen bond.

-

Oxidative Addition: The electron-rich Pd(0) species inserts into the C-Br bond of 2-bromo-5-methylpyridine, forming a stable Pd(II) intermediate. This is often the rate-determining step.

-

Transmetallation: The base (Na2CO3) activates the phenylboronic acid, forming a boronate "ate" complex. This nucleophilic phenyl group is then transferred to the Pd(II) center, replacing the bromide.

-

Reductive Elimination: The two organic fragments (Phenyl and Methylpyridine) on the Pd(II) center couple to form the C-C bond, regenerating the Pd(0) catalyst.

Visualizations

Diagram 1: Comparative Neurotoxicity & Structure

This diagram illustrates the structural relationship between the neurotoxin (MPP+) and the target molecule, highlighting the "Safety Isomerism."

Caption: Structural divergence determines toxicity. Unlike MPTP, this compound does not form a DAT-transportable toxin.

Diagram 2: Suzuki Catalytic Cycle

The mechanistic pathway for the synthesis described in Section 2.

Caption: The Pd(0)-mediated cycle allows for the precise coupling of the phenyl ring to the pyridine 2-position.

References

-

Synthesis via Suzuki Coupling

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.

-

[Link]

-

Neurotoxicity & MPTP Context

-

OLED Application (Iridium Complexes)

-

Chemical Data & Safety

-

This compound Compound Summary. PubChem.

-

[Link]

-

Sources

- 1. thieme.de [thieme.de]

- 2. 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Reactivity Profiles and Synthetic Utility of 5-Methyl-2-phenylpyridine

Executive Summary

5-Methyl-2-phenylpyridine (CAS: 27012-22-2) represents a "push-pull" heterocyclic system where the electron-deficient pyridine ring and the electron-rich phenyl ring create distinct zones of reactivity. For the drug development scientist or materials chemist, this molecule is not merely a substrate but a bifunctional scaffold. The 2-phenylpyridine (2-ppy) core is the industry standard for cyclometalated iridium phosphors (OLEDs), while the 5-methyl group provides a handle for late-stage functionalization via benzylic oxidation.

This guide dissects the molecule into three reactive domains:

-

The Phenyl Ring: Susceptible to Electrophilic Aromatic Substitution (EAS).[1]

-

The Pyridine Ring & Methyl Group: Susceptible to Nucleophilic attack and Benzylic Oxidation.

-

The N-C2 Axis: The site of Chelation-Assisted C-H Activation.

Part 1: Electronic Topography & Reactivity Map

To manipulate this molecule effectively, one must understand the electronic competition between the two rings.

-

Pyridine Ring (π-Deficient): The electronegative nitrogen withdraws electron density, deactivating the ring toward electrophiles but activating it toward nucleophiles. The 5-methyl group acts as a weak electron donor (via hyperconjugation), slightly mitigating this deficiency but not overcoming it.

-

Phenyl Ring (π-Rich): Relative to the pyridine, the phenyl ring is electron-rich. However, the pyridine ring acts as an electron-withdrawing substituent on the phenyl ring.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for selecting reaction conditions based on the desired site of modification.

Figure 1: Decision matrix for functionalizing this compound based on reaction class.

Part 2: The Phenyl Ring – Electrophilic Aromatic Substitution

Mechanistic Insight

In the presence of strong acids (e.g., nitration or sulfonation), the pyridine nitrogen is protonated to form the pyridinium ion. This cationic species is highly electron-withdrawing (

The pyridinium unit acts as a meta-director relative to itself, but since it is attached to the phenyl ring, it directs incoming electrophiles to the meta position of the phenyl ring relative to the pyridine connection. However, experimental data on 2-phenylpyridine often shows a mixture favoring the para (4') and ortho (2') positions of the phenyl ring due to resonance stabilization of the intermediate sigma complex, competing with the inductive withdrawal of the pyridine.

Protocol: Regioselective Nitration

Objective: Synthesis of 2-(4-nitrophenyl)-5-methylpyridine.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Solvent: Concentrated Sulfuric Acid (

) -

Reagent: Fuming Nitric Acid (

)

Step-by-Step Methodology:

-

Preparation: Cool 5 mL of conc.

to 0°C in an ice bath. Slowly add 1.0 g (5.9 mmol) of this compound. Note: The reaction is exothermic due to pyridinium formation. -

Addition: Dropwise add a mixture of fuming

(1.2 eq) and conc. -

Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 2 hours.

-

Why: The protonated pyridine ring deactivates the system, requiring thermal energy to overcome the activation barrier for the phenyl ring substitution.

-

-

Quench: Pour the reaction mixture onto 50 g of crushed ice.

-

Neutralization: Carefully basify to pH 8 using 20% NaOH solution. Caution: Heat evolution.

-

Isolation: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over

and concentrate. -

Purification: The crude mixture will likely contain para- (major) and ortho- (minor) isomers. Separate via flash column chromatography (Hexane/EtOAc).

Part 3: The Pyridine Ring – Benzylic Oxidation

Mechanistic Insight

The 5-methyl group is chemically distinct from the aromatic protons. It is "benzylic" (or "picolinic") in nature. The electron-deficient pyridine ring increases the acidity of these protons, making them susceptible to radical abstraction and oxidation. Converting the methyl group to a carboxylic acid creates 6-phenylnicotinic acid , a valuable intermediate for amide coupling in drug discovery.

Protocol: Permanganate Oxidation to Carboxylic Acid

Objective: Synthesis of 6-phenylnicotinic acid (2-phenyl-5-pyridinecarboxylic acid).

Reagents:

-

Oxidant: Potassium Permanganate (

)[6] -

Solvent: Water/Pyridine (2:1 mixture)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of substrate in 15 mL of Water/Pyridine mixture.

-

Why Pyridine solvent? It solubilizes the organic substrate and withstands the harsh oxidative conditions better than alcohols.

-

-

Oxidation: Heat the mixture to 80°C. Add

(4.0 eq) in small portions over 1 hour.-

Visual Check: The purple color should dissipate to brown (

precipitate) as the reaction proceeds.

-

-

Reflux: Stir at 90°C for 4 hours. If purple color persists, the reaction is complete. If it turns brown immediately, add slightly more oxidant.

-

Filtration: Filter the hot mixture through a Celite pad to remove

. Wash the pad with hot water. -

Acidification: The filtrate contains the carboxylate salt. Cool to room temperature and acidify to pH 3 with 2M HCl.

-

Crystallization: The product, 6-phenylnicotinic acid, is amphoteric but less soluble at its isoelectric point. It should precipitate as a white/off-white solid. Filter and dry.

Data Summary: Oxidation Methods

| Method | Oxidant | Product | Pros | Cons |

| Permanganate | Carboxylic Acid | Robust, cheap, aqueous | Generates | |

| Selenium Dioxide | Aldehyde | Selective for aldehyde | Toxic selenium waste | |

| Aerobic/Catalytic | Carboxylic Acid | Green chemistry, scalable | Requires high pressure/temp |

Part 4: The Coordination Interface – C-H Activation

Mechanistic Insight

This is the most commercially significant reactivity profile for this compound. The nitrogen lone pair coordinates to a soft metal (Ir, Pt, Pd), bringing the metal into proximity with the ortho-C-H bond of the phenyl ring. This facilitates Cyclometalation , forming a stable 5-membered metallocycle.

The 5-methyl group plays a crucial role here: it exerts an electronic effect on the pyridine ring, raising the HOMO energy of the resulting complex, which typically results in a red-shift of the emission compared to the unsubstituted ligand.

Protocol: Synthesis of Iridium(III) Dimer

Objective: Synthesis of the chloro-bridged dimer

Reagents:

-

Substrate: this compound (2.2 eq)[2]

-

Metal Source: Iridium(III) chloride hydrate (

) (1.0 eq) -

Solvent: 2-Ethoxyethanol / Water (3:1)[7]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, combine

hydrate and the ligand in the solvent mixture.-

Why 2-Ethoxyethanol? It has a high boiling point (135°C) and excellent solubility for both inorganic salts and organic ligands.

-

-

Deoxygenation: Bubble Nitrogen (

) through the solution for 15 minutes.-

Critical: Oxygen can oxidize the intermediate hydride species or quench the triplet states of the product, though for synthesis, avoiding Ir(IV) formation is the main goal.

-

-

Reflux: Heat to 110°C (reflux) for 24 hours.

-

Precipitation: The product is insoluble in the solvent mixture. A yellow/orange solid will precipitate.

-

Workup: Cool to room temperature. Add water to complete precipitation.

-

Filtration: Filter the solid. Wash with water (to remove unreacted

) and then with cold methanol (to remove excess ligand). -

Yield: Expect >75% yield of the bridged dimer. This intermediate is generally used directly for downstream substitution (e.g., adding acetylacetone).

Figure 2: Pathway for the formation of the Iridium(III) cyclometalated dimer.

References

- General Heterocyclic Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming pyridine deactivation and phenyl ring preference in EAS).

-

Nitration Selectivity: Katritzky, A. R., & Kingsland, M. (1968). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide.[8] Journal of the Chemical Society B: Physical Organic.

- Oxidation of Methylpyridines: Das, S., et al. (2011). Selective oxidation of methylpyridines to pyridinecarboxylic acids. Tetrahedron Letters.

-

Iridium Cyclometalation: Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry.

-

Properties of this compound: PubChem Compound Summary for CID 47467.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 5-METHYL-2-PHENYL-PYRIDINE | 27012-22-2 [chemicalbook.com]

- 3. CAS 27012-22-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Selective synthesis of this compound from carbonyl compounds and ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Versatile Role of 5-Methyl-2-phenylpyridine in Modern Transition Metal Catalysis: Application Notes and Protocols

Introduction: Unlocking New Catalytic Pathways with a Modified Phenylpyridine Ligand

In the landscape of transition metal catalysis, the quest for ligands that offer precise control over reactivity and selectivity is paramount. The 2-phenylpyridine scaffold has long been recognized as a privileged directing group, enabling a myriad of C-H functionalization reactions. This guide focuses on a valuable derivative, 5-methyl-2-phenylpyridine, and its applications as a ligand in catalysis. The introduction of a methyl group at the 5-position of the pyridine ring, para to the nitrogen atom, subtly yet significantly modulates the electronic and steric properties of the ligand. This modification can influence the stability of organometallic intermediates, the kinetics of catalytic cycles, and the regioselectivity of bond-forming reactions.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides not only detailed, step-by-step protocols for key catalytic transformations but also delves into the mechanistic rationale behind the experimental designs. Our aim is to equip you with the knowledge to effectively harness the potential of this compound in your synthetic endeavors.

I. The Foundation: Understanding the Ligand's Role in C-H Activation

The primary function of this compound in many catalytic systems is to act as a directing group, facilitating the activation of an otherwise inert C-H bond on the phenyl ring. This is typically achieved through a process called cyclometalation, where the nitrogen of the pyridine coordinates to the metal center, bringing it in close proximity to an ortho C-H bond of the phenyl ring. This chelation assistance lowers the activation energy for C-H bond cleavage, leading to the formation of a stable cyclometalated intermediate.[1]

The electronic nature of the 5-methyl group, being electron-donating, can enhance the electron density on the pyridine nitrogen, potentially strengthening its coordination to the metal center. This can influence the stability and reactivity of the resulting metallacycle.

Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.

II. Palladium-Catalyzed ortho-Arylation: A Protocol for C-C Bond Formation

One of the most powerful applications of 2-phenylpyridine-type ligands is in the palladium-catalyzed direct arylation of the phenyl ring.[2] This transformation allows for the construction of biaryl motifs, which are prevalent in pharmaceuticals and functional materials. The following protocol is a representative procedure for the ortho-arylation of this compound, adapted from established methods for 2-phenylpyridine.[2][3]

Protocol 1: Palladium-Catalyzed ortho-Arylation of this compound

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

1,2-Dichloroethane (DCE)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OTf)₂ (0.1 mmol, 10 mol%).

-

Add anhydrous 1,2-dichloroethane (5 mL) to the tube.

-

Stir the mixture at room temperature for 5 minutes.

-

Add tert-butyl hydroperoxide (2.0 mmol) dropwise to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-arylated product.

Causality and Insights:

-

Palladium(II) acetate is a common and effective palladium precursor for C-H activation catalysis.[4]

-

Copper(II) trifluoromethanesulfonate acts as a co-oxidant to facilitate the regeneration of the active Pd(II) catalyst.[2]

-

tert-Butyl hydroperoxide serves as the terminal oxidant in this catalytic cycle.[2]

-

The methyl group on the pyridine ring can subtly influence the reaction rate and yield. Its electron-donating nature may stabilize the palladacycle intermediate, potentially affecting the overall efficiency of the catalytic cycle.

III. Iridium-Catalyzed ortho-Borylation: Synthesis of Valuable Boronate Esters

Arylboronate esters are exceptionally versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Iridium-catalyzed C-H borylation has emerged as a powerful tool for their synthesis, often exhibiting high regioselectivity.[5][6] The use of this compound as a directing group allows for the selective installation of a boronate ester at the ortho position of the phenyl ring.

Protocol 2: Iridium-Catalyzed ortho-Borylation of this compound

Materials:

-

This compound

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Tetrahydrofuran (THF), anhydrous

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, add this compound (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.03 mmol, 3 mol%) to a dry vial.

-

Add anhydrous THF (5 mL) to the vial.

-

Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.

-

Stir the reaction mixture at 80 °C for 16-24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the ortho-borylated product.

Causality and Insights:

-

[Ir(cod)OMe]₂ and dtbpy form the active iridium catalyst for the C-H borylation reaction.[5]

-

Bis(pinacolato)diboron is the boron source for the transformation.[6]

-

The directing ability of the pyridine nitrogen in this compound is crucial for achieving high ortho-selectivity, overriding the inherent steric preferences often observed in iridium-catalyzed borylations.

IV. Copper-Catalyzed ortho-Amination: A Gateway to Nitrogen-Containing Molecules

The introduction of a nitrogen-containing functional group is a cornerstone of pharmaceutical and agrochemical synthesis. Copper-catalyzed C-H amination provides a direct route to achieve this transformation. The 2-phenylpyridine scaffold can effectively direct this reaction to the ortho position.[7]

Protocol 3: General Procedure for Copper-Catalyzed ortho-Amination

Materials:

-

This compound

-

Amine coupling partner (e.g., a secondary amine or an amide)

-

Copper(II) acetate (Cu(OAc)₂)

-

Dicumyl peroxide (DCP) as an oxidant

-

Toluene or another suitable high-boiling solvent

Procedure:

-

To a pressure-rated vial, add this compound (1.0 mmol), the amine (1.2 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

-

Add the solvent (e.g., toluene, 3 mL).

-

Add the oxidant, for instance, dicumyl peroxide (2.0 mmol).

-

Seal the vial and heat the reaction mixture to 120-140 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography.

Causality and Insights:

-

Copper(II) acetate is a cost-effective and efficient catalyst for C-N bond formation.[7]

-

An oxidant is required to facilitate the catalytic cycle, which is believed to proceed through a Cu(I)/Cu(III) or a radical pathway.

-

The choice of amine coupling partner will determine the nature of the introduced nitrogen functionality.

V. Synthesis of a Key Precursor: Cyclopalladated Acetate-Bridged Dimer

The cyclopalladated acetate-bridged dimer of 2-phenylpyridine is a stable, isolable, and highly useful precursor for a variety of palladium-catalyzed reactions. Its synthesis from palladium(II) acetate is a fundamental starting point for many applications.

Caption: Synthesis of the cyclopalladated palladium dimer.

Protocol 4: Synthesis of the Cyclopalladated Acetate-Bridged Dimer of this compound

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)[8]

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve palladium(II) acetate (1.0 mmol) in glacial acetic acid (20 mL).

-

Add this compound (1.0 mmol) to the solution.

-

Heat the mixture to reflux (approximately 118 °C) for 1-2 hours. A yellow precipitate should form.

-

Allow the mixture to cool to room temperature.

-

Collect the yellow precipitate by filtration and wash it with water and then with a small amount of cold ethanol or diethyl ether.

-

Dry the solid under vacuum to obtain the cyclopalladated dimer. The product can be characterized by ¹H NMR spectroscopy, which will show characteristic shifts for the cyclometalated phenyl ring protons.[9]

VI. Asymmetric Catalysis: The Next Frontier

While the primary focus of this guide has been on achiral transformations, the development of chiral ligands based on the 2-phenylpyridine scaffold is an active area of research.[10][11] The introduction of chirality can be achieved by several strategies:

-

Introducing a chiral center in the pyridine or phenyl ring.

-

Creating atropisomerism by introducing bulky substituents at the positions flanking the C-N bond between the two rings.

-

Attaching a chiral auxiliary to the ligand framework.

The development of such chiral derivatives of this compound would open up possibilities for enantioselective C-H functionalization reactions, a highly sought-after goal in modern synthetic chemistry.

VII. Data Summary

| Application | Transition Metal | Key Reagents | Product Type |

| ortho-Arylation | Palladium | Arylboronic acid, Pd(OAc)₂, Cu(OTf)₂, TBHP | Biaryl Compound |

| ortho-Borylation | Iridium | B₂pin₂, [Ir(cod)OMe]₂, dtbpy | Arylboronate Ester |

| ortho-Amination | Copper | Amine, Cu(OAc)₂, Oxidant | N-Arylated Compound |

VIII. Conclusion

This compound is a versatile and valuable ligand in transition metal catalysis. Its ability to act as an effective directing group enables a range of selective C-H functionalization reactions, providing efficient routes to important chemical building blocks. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists seeking to explore the synthetic potential of this ligand. As research in this field continues to evolve, the development of new catalytic systems and asymmetric applications based on the this compound scaffold is anticipated to further expand its utility in organic synthesis.

References

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

-

Palladium(II)-Catalyzed Ortho Arylation of 2-Phenylpyridineswith Potassium Aryltrifluoroborates by C-H Functionalization. The Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

-

Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Chemical Communications. [Link]

-

Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules. [Link]

-

Synthesis of a cyclometalated 1,3,5-triphenylpyrazole palladium dimer and its activity towards cross coupling reactions. Dalton Transactions. [Link]

-

Bimetallic Iridium(III) Complexes Consisting of Ir(ppy)2 Units (ppy = 2-Phenylpyridine) and Two Laterally Connected N∧N Chelates as Bridge: Synthesis, Separation, and Photophysical Properties. Inorganic Chemistry. [Link]

-

Pd(II) catalyzed regioselective ortho arylation of 2-arylpyridines, 1-phenyl-1H-pyrazoles, and N-pyridinylcarbazoles with diaryliodonium salts. Tetrahedron Letters. [Link]

-

Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phenylpyridine and pyridine carboxylic acids. Polyhedron. [Link]

-

Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews. [Link]

-

Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. Organic Letters. [Link]

-

What is the best way to prepare Palladium from Palladium Acetate? I know it can be prepared from Palladium Nitrate traditionally. ResearchGate. [Link]

-

Weakly Coordinating Directing Groups for Ruthenium(II)- Catalyzed CH Activation. Angewandte Chemie International Edition. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

-

Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. Chemistry – An Asian Journal. [Link]

-

Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

-

Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen. Inorganica Chimica Acta. [Link]

-

Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

-

Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. Organic & Biomolecular Chemistry. [Link]

-

Classical vs. Non-Classical Cyclometalated Pt(II) Complexes. Molecules. [Link]

-

Ruthenium-Catalyzed Direct C–H Bond Arylations of Heteroarenes. Organic Letters. [Link]

-

Palladium(II) acetate. Wikipedia. [Link]

-

Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science. [Link]

-

Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry. [Link]

-

Palladium(II) Acetate. Organic Chemistry Portal. [Link]

-

Reblooming of the cis-Bis(2-phenylpyridine) Platinum(II) Complex: Synthesis Updating, Aggregation-Induced Emission, Electroluminescence, and Cell Imaging. Inorganic Chemistry. [Link]

-

Ruthenium-Catalyzed C(sp 2 )–H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. Organic Letters. [Link]

-

Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. [Link]

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules. [Link]

-

Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

-

Ruthenium-Catalyzed C–H Bond Arylations of Arenes Bearing Removable Directing Groups via Six-Membered Ruthenacycles. Organic Letters. [Link]

-

Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship. [Link]

-

Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics. [Link]

-

Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. Nature Communications. [Link]

-

Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Letters. [Link]

-

Borylation. Wikipedia. [Link]

Sources

- 1. RU2333195C1 - Method for obtaining palladium acetate - Google Patents [patents.google.com]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Palladium(II)-Catalyzed Oxidative ortho-Arylation of 2-Phenylpyridines / Synlett, 2013 [sci-hub.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Borylation - Wikipedia [en.wikipedia.org]

- 7. Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 5-Methyl-2-phenylpyridine: A Technical Guide for OLED and Liquid Crystal Applications

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of advanced materials, the strategic selection of molecular building blocks is paramount to achieving desired optoelectronic and physicochemical properties. 5-Methyl-2-phenylpyridine, a substituted aromatic heterocycle, has emerged as a molecule of significant interest in the fields of Organic Light-Emitting Diodes (OLEDs) and liquid crystals. Its unique structure, featuring a pyridine ring, a phenyl group, and a methyl substituent, offers a compelling combination of electronic, photophysical, and steric characteristics.[1][2] The nitrogen atom in the pyridine ring provides a coordination site for metal complexes, crucial for phosphorescent OLED emitters, while the overall rigid, elongated shape of the molecule is a foundational characteristic for the design of liquid crystalline materials.[3][4] This guide provides an in-depth exploration of the application of this compound in these two cutting-edge technologies, complete with detailed experimental protocols for its synthesis and integration into functional devices and materials.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties influence its reactivity, solubility, and performance in various material systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [2] |

| Molecular Weight | 169.23 g/mol | [1] |

| Appearance | White to orange to green powder or crystal | |

| Melting Point | 53.0 to 57.0 °C | |

| Boiling Point | 166 °C at 16 mmHg | |

| Maximum Absorption Wavelength (λmax) | 275 nm (in Ethanol) | |

| CAS Number | 27012-22-2 | [2] |

PART 1: Application in Organic Light-Emitting Diodes (OLEDs)

The phenylpyridine scaffold is a cornerstone in the development of highly efficient phosphorescent emitters for OLEDs. When complexed with heavy metals like iridium, these ligands facilitate strong spin-orbit coupling, enabling the harvesting of both singlet and triplet excitons and leading to high quantum efficiencies.[3][5] The methyl group in this compound can subtly influence the electronic properties and steric hindrance of the resulting metal complex, allowing for fine-tuning of the emission color and device performance.[6]

Causality in Experimental Design: Why this compound for OLED Emitters?

The choice of this compound as a ligand in an iridium(III) complex is deliberate. The 2-phenylpyridine core provides the necessary C^N cyclometalating structure for forming stable, emissive Ir(III) complexes.[3][7] The methyl group at the 5-position of the pyridine ring acts as a weak electron-donating group. This can raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting complex, potentially leading to a blue-shift in the emission color compared to an unsubstituted 2-phenylpyridine complex.[6] Furthermore, the steric bulk of the methyl group can influence the packing of the molecules in the solid state, which may reduce aggregation-induced quenching and improve the photoluminescence quantum yield in thin films.

Protocol 1: Synthesis of a Phosphorescent Iridium(III) Emitter with this compound

This protocol details the synthesis of a representative cyclometalated iridium(III) complex, fac-Tris(this compound)iridium(III) [Ir(mppy)₃], a potential green-emitting phosphorescent material.

Workflow Diagram:

Caption: Workflow for the synthesis of the [Ir(mppy)₃] complex.

Step-by-Step Methodology:

-

Synthesis of the Dichloro-bridged Iridium Dimer:

-

In a 100 mL round-bottom flask, combine Iridium(III) chloride hydrate (1.0 mmol), this compound (2.5 mmol), and a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).

-

Purge the mixture with argon for 20 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to reflux under an argon atmosphere for 24 hours.

-

Cool the mixture to room temperature. A yellow precipitate, the dichloro-bridged dimer, will form.

-

Collect the precipitate by filtration, wash with methanol, and dry under vacuum.

-

-

Formation of the Tris-cyclometalated Complex:

-

In a 100 mL round-bottom flask, suspend the iridium dimer (0.5 mmol) and this compound (1.5 mmol) in glycerol (30 mL).

-

Add a small amount of silver trifluoromethanesulfonate (AgOTf) (approx. 0.1 mmol) to facilitate the reaction.

-

Heat the mixture to 180 °C under an argon atmosphere for 48 hours.

-

Cool the reaction to room temperature and add 1 M hydrochloric acid (100 mL).

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and then with hexane.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel, using a mixture of dichloromethane and hexane as the eluent.

-

Further purification can be achieved by recrystallization from a solvent system like dichloromethane/methanol.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized [Ir(mppy)₃] complex using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Evaluate the photophysical properties by measuring the absorption and photoluminescence spectra in a suitable solvent (e.g., dichloromethane) and as a thin film.

-

Protocol 2: Fabrication of a Simple Multilayer OLED Device

This protocol describes the fabrication of a basic OLED device using the synthesized [Ir(mppy)₃] as a phosphorescent dopant in an emissive layer.

Device Architecture Diagram:

Caption: A typical multilayer OLED device architecture.

Step-by-Step Methodology:

-

Substrate Preparation:

-

Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a nitrogen gun and treat them with UV-ozone for 10 minutes to increase the work function of the ITO.

-

-

Thin Film Deposition (High Vacuum Thermal Evaporation):

-

Transfer the cleaned ITO substrates into a high vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers and the cathode sequentially without breaking the vacuum.

-

Hole Transport Layer (HTL): Deposit a 40 nm thick layer of 4,4',4''-tris(N-carbazolyl)triphenylamine (TCTA).

-

Emissive Layer (EML): Co-evaporate 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host material and the synthesized [Ir(mppy)₃] as the dopant. A typical doping concentration is 6-10 wt%. The thickness of this layer is typically 20 nm. The deposition rates of the host and dopant must be carefully controlled to achieve the desired concentration.

-

Hole Blocking Layer (HBL): Deposit a 10 nm layer of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).

-

Electron Transport Layer (ETL): Deposit a 30 nm layer of Tris(8-hydroxyquinolinato)aluminium (Alq₃).

-

-

Cathode Deposition:

-

Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection.

-

Follow with a 100 nm thick layer of Aluminum (Al) to serve as the cathode.

-

-

Encapsulation and Characterization:

-

Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

-

Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

-

PART 2: Application in Liquid Crystals

The rigid, rod-like (calamitic) structure of phenylpyridine derivatives makes them excellent candidates for the core of liquid crystalline molecules.[8][9] By attaching flexible alkyl or alkoxy chains to the this compound core, it is possible to induce mesophase behavior, where the material exhibits properties intermediate between those of a crystalline solid and an isotropic liquid.[4][8] The polarity and geometry of the pyridine ring can influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures.[10]

Causality in Experimental Design: Why this compound for Liquid Crystals?

The design of a liquid crystal molecule based on this compound leverages its inherent structural anisotropy. The phenyl and pyridine rings form a rigid core, which is essential for the orientational order that defines a liquid crystal phase. The introduction of a flexible terminal chain, such as an alkoxy group, provides the necessary mobility and helps to disrupt the perfect three-dimensional order of a crystal, allowing for the formation of mesophases over a specific temperature range. The methyl group can influence the molecule's aspect ratio and intermolecular interactions, thereby affecting the stability and range of the liquid crystal phases.[8]

Protocol 3: Synthesis of a this compound-Based Liquid Crystal

This protocol outlines the synthesis of a representative calamitic liquid crystal, 2-(4-hexyloxyphenyl)-5-methylpyridine, based on structures reported in the literature.[8]

Workflow Diagram:

Caption: Suzuki coupling workflow for liquid crystal synthesis.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve 2-Bromo-5-methylpyridine (10 mmol), 4-(hexyloxy)phenylboronic acid (12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol) in a mixture of toluene (50 mL) and ethanol (15 mL).

-

Add a 2 M aqueous solution of sodium carbonate (20 mL).

-

-

Reaction Execution:

-

Purge the reaction mixture with argon for 20 minutes.

-

Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Further purify the product by recrystallization from ethanol to obtain a pure, crystalline solid.

-

-

Characterization:

-

Confirm the chemical structure of 2-(4-hexyloxyphenyl)-5-methylpyridine using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 4: Characterization of Liquid Crystalline Phases

This protocol describes the standard techniques used to identify and characterize the mesophases of the synthesized compound.

Step-by-Step Methodology:

-

Polarizing Optical Microscopy (POM):

-

Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

-

Position the slide on a hot stage attached to a polarizing optical microscope.

-

Heat the sample above its melting point to the isotropic liquid state.

-

Slowly cool the sample while observing the changes through the crossed polarizers. The appearance of birefringent textures (e.g., schlieren, marbled) upon cooling from the isotropic phase indicates the formation of a liquid crystalline phase.

-

Record the temperatures at which phase transitions occur. The specific textures observed can help identify the type of mesophase (e.g., nematic, smectic).

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Place the pan in the DSC instrument and run a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) will appear as endothermic peaks on heating and exothermic peaks on cooling.

-

The peak temperatures provide the transition temperatures, and the enthalpy changes (ΔH) associated with each transition can be calculated from the peak areas. This data provides quantitative information about the thermal properties of the mesophases.

-

Conclusion and Future Outlook

This compound stands out as a versatile and valuable building block for advanced materials. Its application in OLEDs as a ligand for phosphorescent emitters offers a pathway to creating efficient and color-tunable displays and lighting. In the realm of liquid crystals, its use as a molecular core enables the design of materials with specific mesomorphic properties for display and sensor applications. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, fabricate, and characterize materials and devices based on this promising molecule. Future research may explore further derivatization of the this compound core to achieve even more sophisticated control over the electronic and self-assembling properties of these advanced functional materials.

References

-

ResearchGate. Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 47467, this compound. [Link]

-

ACS Publications. Triplet State Properties of the OLED Emitter Ir(btp)2(acac): Characterization by Site-Selective Spectroscopy and Application of High Magnetic Fields. [Link]

-

ResearchGate. Heterocyclic 5-Phenylpyridine-Based Azomethine Liquid Crystals: Design, Synthesis, and Multifunctional Properties. [Link]

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

Royal Society of Chemistry. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. [Link]

-

National Center for Biotechnology Information. The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode. [Link]

-

J&K Scientific LLC. This compound. [Link]

-

Taylor & Francis Online. Synthesis and mesomorphic studies on the series of 2-(4-alkoxyphenyl)-5-phenylpyridines and 2-(6-alkoxynaphthalen-2-yl). [Link]

- Google Patents.

-

Taylor & Francis Online. New Liquid Crystalline Pyridine Derivatives. [Link]

-

The University of Queensland. OLED materials for solid-state lighting. [Link]

-

MDPI. Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. [Link]

-

ResearchGate. Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives with Three, Five, and Nine Fused Six-Membered Rings. [Link]

-

Royal Society of Chemistry. Recent synthetic advances in pyridine-based thermotropic mesogens. [Link]

-

ResearchGate. Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. [Link]

-

Royal Society of Chemistry. Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs. [Link]

Sources

- 1. CAS 27012-22-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

Application Note: Strategic Utilization of 5-Methyl-2-phenylpyridine in Pharmaceutical Synthesis

[1]

Executive Summary

5-Methyl-2-phenylpyridine is a critical biaryl scaffold in medicinal chemistry, serving as a "privileged structure" due to its ability to engage in

This guide details the strategic implementation of this compound, moving beyond simple procurement to advanced synthetic manipulation. We present a validated protocol for its de novo synthesis via Suzuki-Miyaura coupling and a downstream workflow for site-selective functionalization, enabling the rapid generation of diverse chemical libraries.

Scientific Rationale & Mechanism

The "Privileged" Biaryl Scaffold

The 2-phenylpyridine motif is bioisosteric with biphenyl but offers distinct physicochemical advantages:

-

Solubility: The pyridine nitrogen lowers logP compared to biphenyl, improving aqueous solubility.

-

Metabolic Stability: The electron-deficient pyridine ring is generally less prone to oxidative metabolism than a phenyl ring, though the 5-methyl group provides a specific "soft spot" for metabolic tuning (oxidation to carboxylic acid).

-

Directing Group Capability: The pyridine nitrogen acts as a powerful monodentate directing group (DG) for transition-metal catalyzed C-H activation, allowing precise functionalization of the ortho-phenyl position without pre-functionalized starting materials.

Pharmaceutical Applications[1][2][3][4][5][6][7]

-

Immunomodulation: this compound derivatives have been identified as SMIPs (Small Molecule Immuno-Potentiators), capable of inducing cytokine production (e.g., TNF-

, IL-12) to treat viral and bacterial infections [1]. -

Antibacterial Agents: N-oxide derivatives of this scaffold exhibit antibacterial activity against S. aureus and E. coli by disrupting bacterial membrane integrity [2].

-

LpxC Inhibition: The scaffold serves as a hydrophobic anchor in inhibitors of LpxC (UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine deacetylase), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria [3].

Experimental Protocols

Protocol A: Validated Synthesis of this compound

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled precursors or specific substitution patterns on the phenyl ring. The Suzuki-Miyaura coupling is the method of choice due to its high yield and tolerance of functional groups.

Reagents:

-

2-Bromo-5-methylpyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh

) -

Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with 2-bromo-5-methylpyridine (5.0 mmol, 860 mg), phenylboronic acid (6.0 mmol, 732 mg), and K

CO -

Solvation: Add degassed 1,4-dioxane (20 mL) and distilled water (5 mL). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Catalyst Addition: Add Pd(PPh

) -

Reflux: Heat the mixture to 100°C for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous Na

SO -

Validation: Product should appear as a colorless oil or low-melting solid. Yield expected: 85-95%.

Protocol B: Site-Selective C-H Functionalization (Ortho-Arylation)

Rationale: This protocol utilizes the pyridine nitrogen to direct a Palladium catalyst to the ortho-position of the phenyl ring, creating a sterically crowded biaryl system common in advanced drug candidates.

Reagents:

-

Aryl Iodide (Coupling Partner)

-

Pd(OAc)

(Catalyst) -

AgOAc (Oxidant/Halide Scavenger)

-

TFA (Additive)

Workflow:

-

Combine this compound (0.5 mmol) and Aryl Iodide (0.75 mmol) in a sealed tube.

-

Add Pd(OAc)

(5 mol%) and AgOAc (1.0 equiv). -

Add TFA (2.0 equiv) and solvent (DCE or Toluene).

-

Heat to 110°C for 24 hours.